Glycidyl methyl ether

Non-ionic surfactants Ethoxy-free chemistry Colloid science

Glycidyl Methyl Ether (GME) enables next-generation ethoxy-free surfactants with quantifiably lower Critical Micelle Concentration (CMC) and branched polar head groups that outperform linear ethoxylated counterparts. GME-derived random copolymers offer unmatched LCST tunability (15–60 °C) for smart hydrogels and drug delivery, while comonomer content can modulate zero-shear melt viscosity by up to five orders of magnitude for precise rheology control in adhesives and coatings. Unlike generic alkyl glycidyl ethers or ethylene oxide, only GME delivers this combination of surfactant efficiency, thermoresponsive precision, and processability. Source high-purity GME now to capture ethoxylate-free market demand.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 930-37-0
Cat. No. B1201524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl methyl ether
CAS930-37-0
SynonymsDenacol EX-131
EX-131 methyl glycidyl ethe
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCOCC1CO1
InChIInChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
InChIKeyLKMJVFRMDSNFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68.9° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Glycidyl Methyl Ether (CAS 930-37-0): Procurement Guide for Ethoxy-Free Surfactants and Thermoresponsive Polymers


Glycidyl methyl ether (GME, CAS 930-37-0, C₄H₈O₂, MW 88.11) is an aliphatic monofunctional epoxide characterized by a reactive oxirane ring linked to a methoxy substituent [1]. Its physical properties include a boiling point of approximately 113 °C and a density of ~0.98 g/cm³ at 25 °C [1]. Unlike higher alkyl glycidyl ethers or ethylene oxide, GME is a foundational monomer for synthesizing branched, ethoxy-free non-ionic surfactants and thermoresponsive polyethers with finely tunable hydrophilicity and Lower Critical Solution Temperature (LCST) behavior, making it critical for applications requiring specific amphiphilic balance or thermal responsiveness.

Why Generic 'Glycidyl Ether' Substitution Fails: Critical Differentiators of Glycidyl Methyl Ether in Material Design


Substituting glycidyl methyl ether with a generic 'alkyl glycidyl ether' or the industry standard ethylene oxide is scientifically unjustifiable due to fundamental differences in reaction kinetics, polymer architecture, and final material properties. For instance, GME-derived surfactants produce branched polar head groups that yield quantifiably lower Critical Micelle Concentrations (CMC) and a distinct hydrophilicity profile compared to linear ethoxylated counterparts [1]. In copolymerization, GME exhibits near-ideal reactivity ratios (r ~0.98) with comonomers like ethyl glycidyl ether (EGE), enabling truly random copolymer sequences and precise tuning of LCST, a level of control unattainable with monomers possessing disparate reactivity [2]. Furthermore, incorporating GME into polyglycerol backbones dramatically modulates melt rheology, with differences in zero-shear viscosity spanning up to 5 orders of magnitude compared to non-methylated analogs at the same temperature, a crucial factor for processing and application performance [3]. Simply using another epoxide will not replicate this specific and quantifiable combination of surfactant efficiency, thermoresponsive tunability, and rheological control.

Glycidyl Methyl Ether (CAS 930-37-0): Quantitative Evidence Guide for Scientific Selection


Lower Critical Micelle Concentration (CMC) vs. Conventional Ethoxylated Surfactants

Surfactants synthesized via oligomerization of glycidyl methyl ether (GME) onto fatty alcohols exhibit a quantifiably lower Critical Micelle Concentration (CMC) compared to conventional linear polyethylene glycol (PEG)-based ethoxylated surfactants (CiEj) with the same number of repeating units [1]. This is attributed to the branched architecture of the GME-derived polar head, which reduces hydrophilicity and facilitates micelle formation at lower concentrations.

Non-ionic surfactants Ethoxy-free chemistry Colloid science

Precise Tuning of LCST via Copolymerization with Ethyl Glycidyl Ether (EGE)

Copolymers of glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE) allow for a finely tunable Lower Critical Solution Temperature (LCST) due to their nearly ideal and random copolymerization kinetics. The monomer reactivity ratios were determined to be rGME = 0.98 and rEGE = 0.95 [1], indicating a truly random incorporation of monomers along the polymer chain. This compositional homogeneity yields a strictly linear relationship between the comonomer ratio and the resulting cloud point temperature (CPT), which can be adjusted across a physiologically relevant range of 15-60 °C [1].

Thermoresponsive polymers LCST tuning Biocompatible materials

Melt Viscosity Modulation: 5-Order-of-Magnitude Difference vs. Non-Methylated Polyglycerol

Incorporating glycidyl methyl ether (GME) as a comonomer in the synthesis of linear polyglycerols provides a powerful handle for controlling melt rheology. A direct comparison of zero-shear viscosity (η₀) at a reference temperature of 273 K revealed differences of up to 5 orders of magnitude between polyglycerols with varying degrees of methylation (DM) derived from GME content and their non-methylated, fully hydroxylated counterpart [1].

Polymer rheology Melt processing Polyglycerol functionalization

Reduced Hydrophilicity Quantified by PIT-Slope Measurement vs. Ethoxylates

The branched polar head architecture of GME-derived surfactants leads to a quantifiable decrease in hydrophilicity compared to their linear ethoxylated analogs. This difference was experimentally validated by Phase Inversion Temperature (PIT)-slope measurements, a standard method for assessing surfactant hydrophilic-lipophilic balance [1]. The PIT-slope value for GME-based surfactants is significantly different, indicating lower overall hydrophilicity.

Amphiphilic properties Phase Inversion Temperature COSMO-RS

Bacterial Mutagenicity: Positive Result in Salmonella Assay

In a comparative study assessing the mutagenic potential of aliphatic epoxides, methyl glycidyl ether (GME) was found to be positive in the standard Salmonella/microsome mutagenicity assay (Ames test) [1]. This result classifies the compound as a bacterial mutagen and underscores the necessity for strict safety protocols during handling, in contrast to some other epoxides which may yield negative results in this assay.

Toxicology Safety assessment Genetic toxicology

Glycidyl Methyl Ether (CAS 930-37-0): Strategic Applications Informed by Evidence


Formulation of Ethoxy-Free, High-Efficiency Non-Ionic Surfactants

Based on the evidence that GME-derived surfactants achieve lower Critical Micelle Concentrations (CMC) than their ethoxylated counterparts [1], GME should be prioritized for formulating next-generation, ethoxy-free detergents, emulsifiers, and wetting agents. This property allows for the design of products with higher surface activity at lower use levels, directly addressing regulatory pressure on ethoxylates and market demand for more sustainable, high-performance ingredients.

Synthesis of Biocompatible Copolymers with Precisely Tunable LCST for Biomedical Applications

The near-ideal reactivity ratios (rGME ≈ 0.98) of GME with EGE enable the synthesis of truly random copolymers whose LCST can be linearly tuned across a physiologically relevant window (15-60 °C) [1]. This makes GME a critical monomer for developing 'smart' materials like injectable hydrogels for tissue engineering, temperature-triggered drug delivery systems, and coatings for cell sheet engineering where a precise thermal response is paramount.

Design of Melt-Processable Functional Polyethers with Tailored Viscosity

The evidence that GME comonomer content can alter zero-shear melt viscosity by five orders of magnitude [1] positions it as a powerful tool for designing polyethers with specific melt processability. This is directly applicable to the development of advanced adhesives, sealants, and coatings where precise viscosity control is needed for application and performance, while also introducing functional handles for subsequent modification.

Synthesis of Amphiphilic Copolymers with Unique Hydrophilic-Lipophilic Balance (HLB)

As proven by PIT-slope measurements, GME-derived surfactants possess a quantifiably lower hydrophilicity than linear PEG-based analogs [1]. This distinct amphiphilic character can be strategically leveraged to design new classes of dispersants, foam control agents, or compatibilizers for emulsions that are not attainable with conventional ethoxylated chemistry, opening new formulation space in industries like agrochemicals, paints, and personal care.

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